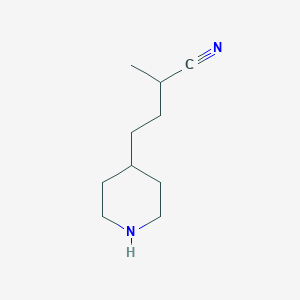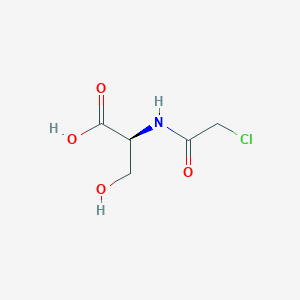
(2-chloroacetyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloroacetyl)-L-serine is an organic compound that features a serine amino acid residue modified with a chloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroacetyl)-L-serine typically involves the reaction of L-serine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve L-serine in water.
- Add sodium hydroxide to the solution to maintain a basic pH.
- Slowly add chloroacetyl chloride to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by precipitation or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloroacetyl)-L-serine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to yield L-serine and chloroacetic acid.
Oxidation and Reduction: The serine residue can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., cysteine). The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Substituted serine derivatives.
Hydrolysis: L-serine and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of serine.
Wissenschaftliche Forschungsanwendungen
(2-chloroacetyl)-L-serine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Biochemistry: The compound can serve as a probe to study enzyme mechanisms and protein interactions.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-chloroacetyl)-L-serine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The chloroacetyl group can react with nucleophilic amino acid residues (e.g., cysteine or lysine) in the enzyme, leading to inhibition of enzyme activity. This covalent modification can disrupt the enzyme’s function and provide insights into its catalytic mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-chloroacetyl)-D-serine: The D-enantiomer of (2-chloroacetyl)-L-serine, which may have different biological activities.
(2-chloroacetyl)-glycine: A similar compound with glycine instead of serine.
(2-chloroacetyl)-alanine: A similar compound with alanine instead of serine.
Uniqueness
This compound is unique due to the presence of the serine residue, which contains a hydroxyl group that can participate in hydrogen bonding and other interactions. This makes it a versatile building block for the synthesis of complex molecules and a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C5H8ClNO4 |
|---|---|
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
(2S)-2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
InChI-Schlüssel |
SGCJRDDJGFXEAB-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)NC(=O)CCl)O |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
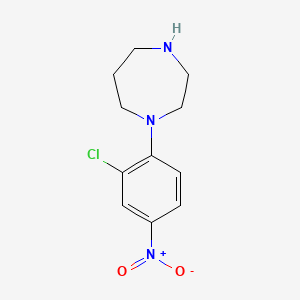
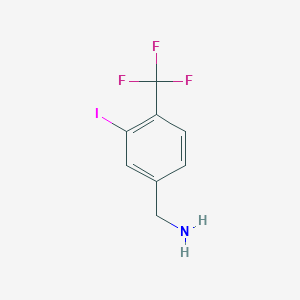

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
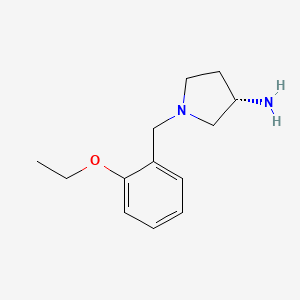
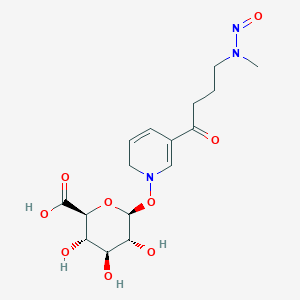
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
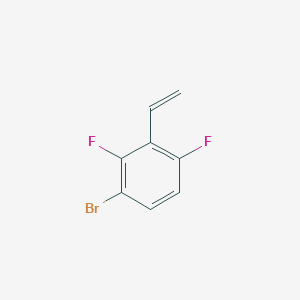
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)

